MK-0873 Exhibits Enhanced hERG Safety Margin Compared to Roflumilast
MK-0873 was explicitly optimized to minimize affinity for the hERG potassium channel, a critical cardiac safety liability in PDE4 inhibitor development [1]. It demonstrates an hERG IC50 of 680 nM, representing a substantially lower binding affinity (and therefore potentially improved safety margin) compared to roflumilast, which exhibits an hERG IC50 of 1.4 nM [2][3].
| Evidence Dimension | hERG Potassium Channel Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 680 nM |
| Comparator Or Baseline | Roflumilast: 1.4 nM |
| Quantified Difference | ~486-fold higher (lower affinity) for MK-0873 |
| Conditions | In vitro radioligand binding assay using recombinant hERG channel expressed in mammalian cells; data from separate published studies. |
Why This Matters
Procurement for preclinical studies involving cardiac safety endpoints requires knowledge of a compound's hERG liability; MK-0873's 486-fold higher IC50 than roflumilast translates to a significantly reduced proarrhythmic risk in vitro, making it a more suitable tool for models where QT prolongation is a confounding variable.
- [1] Guay D, Boulet L, Friesen RW, Girard M, Hamel P, Huang Z, et al. Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: Identification of MK-0873, a potent and effective PDE4 inhibitor. Bioorg Med Chem Lett. 2008;18(20):5554-8. View Source
- [2] BindingDB. Ki Summary: MK-0873 hERG IC50 680 nM. Entry ID: 50027361. View Source
- [3] BindingDB. Ki Summary: Roflumilast hERG IC50 1.4 nM. View Source
